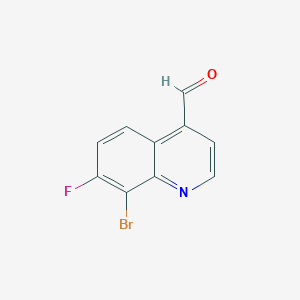
5,6-Dibromopyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromopyrimidin-2(1H)-one is a brominated derivative of pyrimidinone, a heterocyclic compound containing nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromopyrimidin-2(1H)-one typically involves the bromination of pyrimidin-2(1H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5 and 6 positions of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted pyrimidinones with various functional groups.
Reduction: Formation of pyrimidin-2(1H)-one.
Oxidation: Formation of higher oxidation state derivatives.
Aplicaciones Científicas De Investigación
5,6-Dibromopyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Chemistry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromopyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The bromine atoms can interact with specific amino acid residues in the enzyme, leading to inhibition. In material science, the compound’s electronic properties are exploited to create materials with desired characteristics.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidin-2(1H)-one: A monobrominated derivative with similar reactivity but different substitution patterns.
6-Bromopyrimidin-2(1H)-one: Another monobrominated derivative with unique properties.
5,6-Dichloropyrimidin-2(1H)-one: A dichlorinated analogue with different reactivity and applications.
Uniqueness
5,6-Dibromopyrimidin-2(1H)-one is unique due to the presence of two bromine atoms at specific positions on the pyrimidinone ring. This dual bromination provides distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.
Propiedades
Número CAS |
1023812-18-1 |
|---|---|
Fórmula molecular |
C4H2Br2N2O |
Peso molecular |
253.88 g/mol |
Nombre IUPAC |
5,6-dibromo-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) |
Clave InChI |
HIJSDXWCWBGSCV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)NC(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


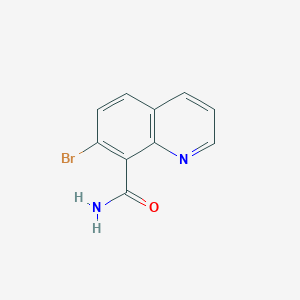

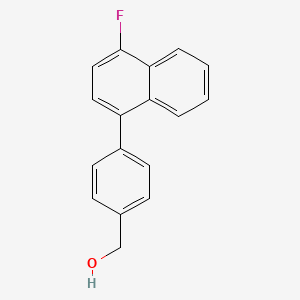
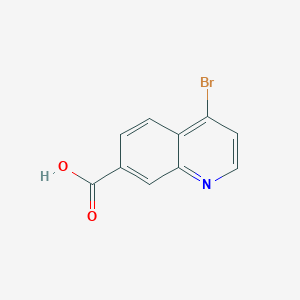
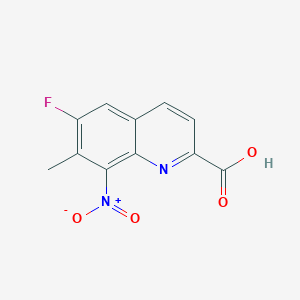

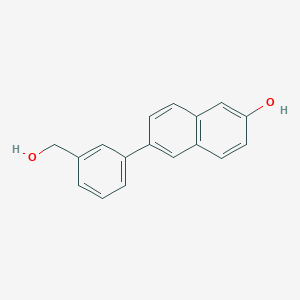
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
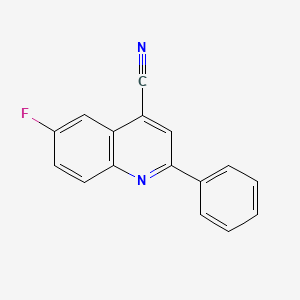
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)

![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)
